molecular formula C16H22O3 B13918159 Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate CAS No. 161313-45-7

Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate

Cat. No.: B13918159
CAS No.: 161313-45-7
M. Wt: 262.34 g/mol
InChI Key: SAVRNLPPOWUZCP-OAHLLOKOSA-N
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Description

Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a cyclohexyl ring and a hydroxy-propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate typically involves the esterification of (2R)-3-cyclohexyl-2-hydroxy-propanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

(2R)-3-cyclohexyl-2-hydroxy-propanoic acid+benzyl alcoholacid catalystBenzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate+water\text{(2R)-3-cyclohexyl-2-hydroxy-propanoic acid} + \text{benzyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} (2R)-3-cyclohexyl-2-hydroxy-propanoic acid+benzyl alcoholacid catalyst​Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactors allows for better control over reaction conditions, leading to higher product purity and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of (2R)-3-cyclohexyl-2-oxo-propanoate.

    Reduction: Formation of (2R)-3-cyclohexyl-2-hydroxy-propanol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate is unique due to its combination of a benzyl group, a cyclohexyl ring, and a hydroxy-propanoate moiety. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds.

Properties

CAS No.

161313-45-7

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate

InChI

InChI=1S/C16H22O3/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15,17H,1,3-4,7-8,11-12H2/t15-/m1/s1

InChI Key

SAVRNLPPOWUZCP-OAHLLOKOSA-N

Isomeric SMILES

C1CCC(CC1)C[C@H](C(=O)OCC2=CC=CC=C2)O

Canonical SMILES

C1CCC(CC1)CC(C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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